

# Application Note: Quantifying MLL1-WDR5 Disruption by MM-102

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: MM 102

Cat. No.: B1191925

[Get Quote](#)

nM)

## Introduction & Mechanism of Action

The MLL1 (KMT2A) core complex is a critical regulator of Histone H3 Lysine 4 (H3K4) methylation, a marker of active transcription.[1] The structural integrity of this complex relies on the interaction between the MLL1 catalytic domain and the WD40-repeat protein WDR5.[2]

MM-102 acts as a high-affinity antagonist by mimicking the "Win" (WDR5 interaction) motif of MLL1. It binds to the central arginine-binding cavity of WDR5, effectively displacing MLL1 and collapsing the methyltransferase complex. This disruption is a validated therapeutic strategy in MLL-rearranged leukemias (e.g., MV4-11, MOLM-13).

## Structural Mechanism Diagram

The following diagram illustrates the competitive displacement mechanism utilized by MM-102.



[Click to download full resolution via product page](#)

Caption: MM-102 competes with the MLL1 Win motif for the WDR5 arginine-binding pocket, preventing complex assembly.

## Biophysical Assay: Fluorescence Polarization (FP)

The Gold Standard for

Determination

Fluorescence Polarization (FP) is the preferred method for determining the binding affinity and inhibitory potency of MM-102 in vitro. It relies on the change in molecular tumbling rates when a small, fluorescently labeled peptide binds to the larger WDR5 protein.

### Reagents & Materials[3]

- Protein: Recombinant Human WDR5 (residues 23–334), expressed in E. coli (N-terminal His-tag recommended for stability).
- Tracer Peptide: 5-FAM-labeled MLL1 Win peptide.
  - Sequence: 5-FAM-GSARAEVHLRKS-COOH.
  - Purity: >95% (HPLC).
- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
  - Note: Triton X-100 is critical to prevent MM-102 aggregation and non-specific sticking.
- Inhibitor: MM-102 (dissolved in DMSO).

### Experimental Protocol

Step 1: Tracer

Determination (Saturation Binding) Before testing MM-102, determine the affinity of the FAM-tracer for WDR5 to establish the optimal protein concentration.

- Prepare a serial dilution of WDR5 (0 nM to 10 M) in Assay Buffer.

- Add FAM-tracer at a fixed concentration (10 nM).
- Incubate for 30 minutes at Room Temperature (RT) in a black 384-well plate.
- Measure FP (Ex: 485 nm, Em: 535 nm).
- Target: Select [WDR5] at the  
value (typically 50–100 nM) for the competition assay.

#### Step 2: MM-102 Competition Assay (

- )
- Preparation: Prepare 10-point serial dilutions of MM-102 in DMSO (ensure final DMSO < 2%).
- Pre-incubation: Mix WDR5 (at determined  
conc.) with MM-102 dilutions. Incubate for 15 minutes at RT.
  - Why? Allows MM-102 to occupy the pocket before competition begins.
- Tracer Addition: Add FAM-Win peptide (10 nM final).
- Equilibrium: Incubate for 30–60 minutes at RT in the dark.
- Read: Measure mP (milli-polarization) units.

## Data Analysis

Plot mP vs.  $\log[\text{MM-102}]$ . Fit data to a variable slope dose-response equation (4-parameter logistic) to determine

- Validation Criteria: Z-factor > 0.5.
- Expected

: ~2–5 nM (depending on WDR5 concentration used).

## High-Throughput Screen: AlphaLISA / AlphaScreen

For High-Sensitivity & Miniaturization[3]

AlphaScreen is superior for screening libraries or when protein consumption must be minimized. It measures the proximity-dependent energy transfer between Donor and Acceptor beads.[4][5]

### Assay Design

- Donor Beads: Streptavidin-coated (binds Biotin-MLL1 peptide).
- Acceptor Beads: Anti-FLAG or Ni-NTA (binds FLAG-WDR5 or His-WDR5).
- Mechanism: MM-102 disrupts the MLL1-WDR5 interaction, increasing the distance between beads >200nm, resulting in signal loss.

### Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Step-wise addition protocol for AlphaScreen. All steps at Room Temperature.

## Cellular Validation: Co-Immunoprecipitation (Co-IP)

Demonstrating Target Engagement in Cells

While biophysical assays prove binding, Co-IP confirms that MM-102 permeates the cell membrane and disrupts the endogenous complex in a physiological environment.

### Cell Models

- Primary: MV4-11 or MOLM-13 (MLL-AF4/AF9 fusion lines).
- Control: K562 (MLL-WT, less sensitive).

### Protocol

- Treatment: Treat cells with MM-102 (e.g., 1 M and 10 M) or DMSO vehicle for 24–48 hours.
- Lysis: Harvest cells in IP Lysis Buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% Glycerol) + Protease Inhibitor Cocktail.
  - Critical: Do not use harsh denaturing buffers (RIPA) as they may disrupt the complex artificially.
- Immunoprecipitation:
  - Incubate lysate (1 mg protein) with Anti-WDR5 antibody (Rabbit mAb) overnight at 4°C.
  - Add Protein A/G Magnetic Beads for 2 hours.
- Wash: Wash beads with cold Lysis Buffer.
- Elution & Blot: Elute in SDS Sample Buffer at 95°C.
- Western Blot Analysis:
  - Blot For: MLL1 (N-terminal antibody) and WDR5.[\[6\]](#)[\[7\]](#)
  - Result: MM-102 treatment should result in a dose-dependent decrease in MLL1 coprecipitating with WDR5, while total WDR5 levels remain constant (Input control).

## Summary of Quantitative Benchmarks

| Parameter | Assay Type                | Expected Value for MM-102 | Reference |
|-----------|---------------------------|---------------------------|-----------|
|           | Fluorescence Polarization | 2.4 nM – 5.0 nM           | [1, 2]    |
|           | Competition Binding       | < 1.0 nM                  | [1]       |
|           | Direct Binding (SPR/ITC)  | ~1.0 nM                   | [2]       |
| Cellular  | Cell Viability (MV4-11)   | ~0.4<br>M (4 days)        | [1]       |

## References

- Karatas, H., et al. (2013).[2] High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction.[6][7][8] Journal of the American Chemical Society, 135(2), 669–682. [Link](#)
- Cao, F., et al. (2014). Targeting MLL1 H3K4 methyltransferase activity in MLL leukemia. Molecular Cell, 53(2), 247–261. [Link](#)
- Senisterra, G., et al. (2013).[2] Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5.[1][2][7][8][9] Biochemical Journal, 449(1), 151–159. [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Inhibition of the MLL1-WDR5 interaction modulates epithelial to mesenchymal transition and metabolic pathways in triple-negative breast cancer cells - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- 2. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [revvity.com](https://revvity.com) [[revvity.com](https://revvity.com)]
- 5. [bmglabtech.com](https://bmglabtech.com) [[bmglabtech.com](https://bmglabtech.com)]
- 6. Structure, function and inhibition of critical protein–protein interactions involving mixed lineage leukemia 1 and its fusion oncoproteins - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. Pharmacological targeting of the Wdr5-MLL interaction in C/EBP $\alpha$  N-terminal leukemia - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Application Note: Quantifying MLL1-WDR5 Disruption by MM-102]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1191925#techniques-for-measuring-ml11-wdr5-disruption-by-mm-102>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)